2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Description
2,2-Dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic small molecule characterized by a propanamide backbone with 2,2-dimethyl substituents and a piperidin-4-yl moiety substituted at the 1-position with a 1,3-thiazol-2-yl heterocycle. The molecular formula is inferred as C₁₂H₁₉N₃OS (molecular weight: 277.36 g/mol). Its structural uniqueness lies in the combination of a compact dimethylpropanamide group and the sulfur-containing thiazol ring, which may influence solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)11(17)15-10-4-7-16(8-5-10)12-14-6-9-18-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANOLYYURJOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 2-aminothiazole with 4-piperidone under specific conditions to form the intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the carbonyl group in the propanamide moiety.
Hydrolysis: The amide bond in the propanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in drugs with antimicrobial, antifungal, and anticancer properties. It can be used as a scaffold for designing new therapeutic agents.
Biological Studies: The compound can be used to study the interactions of thiazole-containing molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It can be employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Key Structural Differences and Implications
Propanamide Substituents: The target compound’s 2,2-dimethyl group reduces steric hindrance compared to bulkier substituents like N-phenyl () or 3,3-diphenyl (). This may enhance solubility and bioavailability .
Piperidine Modifications :
- The 1-(thiazol-2-yl) group in the target compound introduces a heterocyclic sulfur atom, which could enhance interactions with polar receptors or enzymes compared to phenylethyl () or phenylpropyl () substituents .
- Opioid-related analogs (Evidences 4, 7) feature N-aryl and alkyl-piperidine groups, common in μ-opioid receptor agonists .
Molecular Weight and Lipophilicity :
Research Findings and Pharmacological Insights
- Opioid Analogs : Compounds like those in Evidences 4 and 7 are structurally related to fentanyl, with modifications targeting opioid receptors. Their N-aryl and alkyl-piperidine groups are critical for receptor affinity .
- Metabolic Stability : Fluorinated derivatives () exhibit enhanced stability due to resistance to oxidative metabolism, a feature absent in the target compound .
Biological Activity
2,2-Dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₄N₂S
- Molecular Weight : 170.27 g/mol
- CAS Number : 1247122-26-4
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. The thiazole moiety is known for its role in enhancing the bioactivity of compounds, often contributing to their pharmacological effects.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-based compounds demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound 2 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance cytotoxicity, indicating a promising avenue for drug development .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant activity. One study found that certain thiazole-integrated piperidine analogues exhibited significant anticonvulsant effects in animal models, suggesting potential therapeutic applications for seizure disorders .
Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy as well. Thiazole derivatives have been documented to possess antibacterial and antifungal activities against various pathogens. For example, studies have shown that thiazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Study 1: Antitumor Efficacy
In a recent study involving the synthesis of several thiazole-containing compounds, researchers evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiazole structure significantly affected the anticancer activity, with some derivatives showing enhanced potency against multidrug-resistant cancer cells .
Study 2: Anticonvulsant Screening
Another study assessed the anticonvulsant properties of thiazole derivatives using a pentylenetetrazol (PTZ) seizure model in mice. The results demonstrated that specific structural modifications led to increased protection against seizures, highlighting the therapeutic potential of these compounds in managing epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
